molecular formula C11H13ClN2O2 B1434364 Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate CAS No. 1955514-47-2

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate

Cat. No. B1434364
CAS RN: 1955514-47-2
M. Wt: 240.68 g/mol
InChI Key: DTUWOUNSLGZNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate (ETC6C) is a synthetic compound with potential therapeutic applications in the treatment of various diseases. It is a bicyclic molecule with two rings connected by a methylene group. ETC6C is a structural analog of the endogenous ligands of the G protein-coupled receptors (GPCRs), which are involved in signal transduction pathways in the body. ETC6C has been studied for its potential to act as a ligand for GPCRs, as well as its capability to modulate the activities of other cellular targets.

Scientific Research Applications

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate has been studied for its potential to act as a ligand for GPCRs, as well as its capability to modulate the activities of other cellular targets. Studies have shown that Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate has the ability to act as an agonist for the GPCR, GPR55, which is involved in the regulation of inflammation and pain. Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate has also been studied for its potential to modulate the activities of the enzyme, phospholipase C, which is involved in the regulation of cell signaling pathways. Additionally, Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate has been studied for its potential to act as an agonist for the GPCR, GPR119, which is involved in the regulation of glucose metabolism.

Mechanism of Action

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate acts as an agonist for GPCRs, which are involved in signal transduction pathways in the body. Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate binds to the GPCR, which activates the GPCR and triggers a cascade of intracellular signaling events. These signaling events lead to the activation of various enzymes and transcription factors, which ultimately result in the expression of genes that are involved in the regulation of various physiological processes. Additionally, Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate can modulate the activity of other cellular targets, such as phospholipase C, which is involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
Studies have shown that Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate has the potential to modulate the activities of various enzymes and transcription factors, which can result in the expression of genes that are involved in the regulation of various physiological processes. For example, Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate has been found to modulate the activities of enzymes involved in the regulation of inflammation and pain, as well as the regulation of glucose metabolism. Additionally, Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate has been found to modulate the activities of transcription factors, which can lead to the expression of genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate in lab experiments has several advantages. First, Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate is relatively easy to synthesize, making it a cost-effective option for lab experiments. Additionally, Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate has the potential to act as an agonist for GPCRs, which can be useful in the study of signal transduction pathways. However, Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate also has some limitations. For example, Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate has a relatively short half-life, making it difficult to study the long-term effects of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate in lab experiments. Additionally, Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate can be toxic at high concentrations, making it important to use caution when using Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate in lab experiments.

Future Directions

There are several potential future directions for the study of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate. First, further research is needed to better understand the mechanism of action of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate and its potential therapeutic applications. Additionally, further research is needed to explore the potential of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate to modulate the activities of other cellular targets, such as enzymes and transcription factors. Finally, further research is needed to explore the potential of Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate to act as an agonist for GPCRs, as well as its potential to modulate the activities of other cellular targets.

properties

IUPAC Name

ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)6-10(12)14-13-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUWOUNSLGZNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=NN=C(C=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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